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molecular formula C6H10ClNO2 B8608197 2-Chloro-1-(isoxazolidin-2-yl)propan-1-one

2-Chloro-1-(isoxazolidin-2-yl)propan-1-one

Cat. No. B8608197
M. Wt: 163.60 g/mol
InChI Key: CFKNNXXQPXOODZ-UHFFFAOYSA-N
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Patent
US04447259

Procedure details

A mixture of N-[(±)-2-chloropropionyl]isoxazolidine (16.4 g) which was prepared as in Example 1, hydroquinone (13.2 g), anhydrous potassium carbonate (29.0 g) and dimethylformamide (100 ml) was stirred at 120° C. for 2 hours. After cooling, the reaction mixture was filtered through a suction filter to remove solid matters and the filtrate was concentrated in vacuo. The residue was washed with the addition of chloroform and 1 N hydrochloric acid and then with water and dried over anhydrous sodium sulfate. Removal of the solvent by a distillation in vacuo gave N-[(±)-2-(4-hydroxyphenoxy)propionyl]isoxazolidine (21.6 g) as a pale yellow oil which was purified by silica gel column chromatography to yield a colorless oil. nD20 =1.5412.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH3:10])[C:3]([N:5]1[CH2:9][CH2:8][CH2:7][O:6]1)=[O:4].[C:11]1([CH:18]=[CH:17][C:15]([OH:16])=[CH:14][CH:13]=1)[OH:12].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[OH:12][C:11]1[CH:18]=[CH:17][C:15]([O:16][CH:2]([CH3:10])[C:3]([N:5]2[CH2:9][CH2:8][CH2:7][O:6]2)=[O:4])=[CH:14][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
ClC(C(=O)N1OCCC1)C
Step Two
Name
Quantity
13.2 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
29 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a suction
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove solid matters
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
WASH
Type
WASH
Details
The residue was washed with the addition of chloroform and 1 N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by a distillation in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=CC=C(OC(C(=O)N2OCCC2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.6 g
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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